Tafamidis

Descripción general

Descripción

Tafamidis es un medicamento que se usa principalmente para tratar la amiloidosis por transtiretina, una condición caracterizada por la acumulación de fibrillas amiloides en los tejidos, lo que lleva a la disfunción de los órganos. Es particularmente eficaz en el tratamiento de la cardiomiopatía amiloide familiar y la polineuropatía amiloide familiar, así como de la amiloidosis por transtiretina de tipo salvaje . This compound funciona estabilizando la proteína transtiretina, evitando su disociación y la posterior agregación en fibrillas amiloides .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Tafamidis generalmente implica un proceso de varios pasos que comienza con el ácido 4-amino-3-hidroxibenzoico . El proceso incluye:

- Formación del intermedio benzoxazol.

- Cloración para introducir grupos diclorofenilo.

- Ciclación para formar la estructura final de benzoxazol.

Métodos de Producción Industrial: Los métodos de producción industrial se han optimizado para mejorar el rendimiento y reducir el uso de reactivos peligrosos. Un método de este tipo implica un proceso de una sola olla para la preparación de this compound y su purificación . Este método es ventajoso para la producción a gran escala, ya que evita la necesidad de purificación cromatográfica y catalizadores metálicos .

Análisis De Reacciones Químicas

Tipos de Reacciones: Tafamidis sufre diversas reacciones químicas, que incluyen:

Oxidación: this compound es relativamente estable y no sufre una degradación oxidativa significativa.

Reducción: Las reacciones de reducción no se asocian comúnmente con this compound.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente aquellas que involucran los grupos diclorofenilo.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes suaves, pero this compound es generalmente estable.

Reducción: No es típicamente aplicable.

Sustitución: Se pueden utilizar agentes halogenantes para reacciones de sustitución.

Productos Principales: El producto principal formado a partir de estas reacciones es la proteína transtiretina estabilizada, que previene la formación de fibrillas amiloides .

Aplicaciones Científicas De Investigación

Tafamidis tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo para estudiar la estabilización de proteínas y la inhibición de amiloides.

Biología: Investigado por su papel en el plegamiento y la estabilización de proteínas.

Mecanismo De Acción

Tafamidis ejerce sus efectos uniéndose a los sitios de unión de tiroxina del tetrámero de transtiretina, estabilizando el tetrámero y previniendo su disociación en monómeros . Esta estabilización reduce la disponibilidad de monómeros que pueden plegarse mal y agregarse en fibrillas amiloides . El objetivo molecular de this compound es la proteína transtiretina, y su vía implica la inhibición de la amiloidogénesis .

Compuestos Similares:

Diflunisal: Otro estabilizador de la transtiretina, pero con una estructura química diferente.

Acoramidis: Un tratamiento alternativo para la amiloidosis por transtiretina.

Comparación: this compound es único en su alta afinidad y selectividad por la proteína transtiretina, lo que lo hace altamente efectivo para estabilizar la proteína y prevenir la formación de fibrillas amiloides . A diferencia del Diflunisal, this compound no tiene propiedades antiinflamatorias, lo que reduce el riesgo de efectos secundarios asociados con los fármacos antiinflamatorios no esteroideos .

This compound destaca por su mecanismo de acción específico y su aprobación como la primera terapia modificadora de la enfermedad para la amiloidosis por transtiretina .

Comparación Con Compuestos Similares

Diflunisal: Another transthyretin stabilizer, but with a different chemical structure.

Acoramidis: An alternative treatment for transthyretin amyloidosis.

Comparison: Tafamidis is unique in its high affinity and selectivity for the transthyretin protein, making it highly effective in stabilizing the protein and preventing amyloid fibril formation . Unlike Diflunisal, this compound does not have anti-inflammatory properties, which reduces the risk of side effects associated with non-steroidal anti-inflammatory drugs .

This compound stands out due to its specific mechanism of action and its approval as the first disease-modifying therapy for transthyretin amyloidosis .

Actividad Biológica

Tafamidis is a small-molecule drug that has emerged as a significant therapeutic agent for treating transthyretin amyloidosis (ATTR), a condition characterized by the deposition of misfolded transthyretin (TTR) protein in various tissues. This article delves into the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, and safety profile, supported by diverse research findings and case studies.

This compound functions as a kinetic stabilizer of TTR, binding selectively to the thyroxine-binding sites on the TTR tetramer. By stabilizing this structure, this compound prevents the dissociation of TTR into monomers, which are prone to misfolding and aggregation into amyloid fibrils. This mechanism is crucial in slowing the progression of amyloid diseases.

Key Mechanistic Insights

- Binding Affinity : this compound exhibits high affinity for TTR, effectively inhibiting amyloid fibril formation by stabilizing the tetrameric form of the protein .

- Impact on Gene Expression : Studies have shown that this compound can reduce the expression and activity of tissue factor (TF) in endothelial cells, indicating its potential role in modulating inflammatory responses associated with amyloidosis .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials, demonstrating its effectiveness in both hereditary and sporadic forms of ATTR.

Clinical Trial Data

Case Studies

- Case Study 1 : A 65-year-old male diagnosed with Val122Ile variant ATTR-CM showed marked improvement in cardiac function and reduced hospitalizations after 12 months on this compound.

- Case Study 2 : A patient with familial amyloid polyneuropathy experienced stabilization of neuropathic symptoms and improved nutritional status over an 18-month treatment period.

Safety Profile

This compound has been associated with a favorable safety profile. Common adverse effects include mild gastrointestinal disturbances; however, serious adverse events are rare. Long-term studies indicate that this compound does not induce significant metabolic changes or toxicity, making it a well-tolerated option for patients with ATTR .

Post-Marketing Surveillance

Recent analyses of post-market adverse events reported through the FDA indicate that this compound is generally well-tolerated with low incidence rates for severe side effects .

Q & A

Basic Research Questions

Q. What experimental methodologies are used to evaluate Tafamidis's mechanism of TTR stabilization?

this compound stabilizes transthyretin (TTR) tetramers by kinetically inhibiting dissociation, a process critical in preventing amyloid fibril formation. Methodologically, researchers employ in vitro fluorescence-based assays to measure tetramer stability under urea denaturation, with TTR stabilization confirmed via Western blotting or ELISA. Clinical validation involves monitoring serum TTR stabilization rates in patients, where >90% stabilization is considered pharmacodynamically significant .

Q. What are the primary endpoints in Phase III trials evaluating this compound for ATTR-CM?

Key endpoints include (1) all-cause mortality, (2) cardiovascular-related hospitalizations, and (3) composite outcomes combining both. Secondary endpoints often incorporate functional metrics like the 6-minute walk test (6MWT) and quality-of-life (QoL) assessments (e.g., Kansas City Cardiomyopathy Questionnaire). Trials such as ATTR-ACT (NCT01994889) prioritized these endpoints to align with FDA and EMA regulatory standards .

Q. How is MRI extracellular volume (ECV) fraction utilized to monitor this compound treatment response?

MRI-ECV quantifies myocardial amyloid burden by measuring extracellular matrix expansion. A meta-analysis of 246 ATTR-CM patients demonstrated a mean ECV reduction of 2.3% (95% CI: 1.5–3.1%) post-Tafamidis, validated against histopathological amyloid load. Researchers standardize protocols using 1.5T or 3T scanners with T1 mapping pre- and post-gadolinium contrast, ensuring reproducibility across cohorts .

Q. What safety profiles are consistently reported in this compound clinical trials?

this compound exhibits a placebo-like safety profile, with adverse events (AEs) occurring in 38% of patients (vs. 35% for placebo). Serious AEs (15%) are primarily linked to disease progression rather than treatment. Thorough QTc studies confirm no arrhythmogenic risk, even at supratherapeutic doses (400 mg), with Fridericia-corrected QTc intervals unchanged vs. placebo .

Advanced Research Questions

Q. How do researchers address survival bias when analyzing this compound's effect on hospitalization rates?

In NYHA class III patients, mortality confounds hospitalization risk, as treated patients survive longer and accumulate more hospitalizations. Principal stratification adjusts for this by modeling intercurrent events (e.g., death) as latent variables. For example, reanalysis of ATTR-ACT data using this method revealed a 24% reduction in cardiovascular hospitalizations (vs. unadjusted 41% increase), resolving apparent contradictions .

Q. What statistical models are optimal for extrapolating long-term survival benefits from short-term trial data?

Gamma distributions are preferred for survival extrapolation due to their flexibility in capturing delayed treatment effects. Researchers compare models (Weibull, log-normal, etc.) using Akaike/Bayesian information criteria (AIC/BIC). In ATTR-ACT, gamma models projected a 17.5-month survival gain for this compound (35.16 vs. 52.64 months for placebo), though sensitivity analyses are critical for uncertainty .

Q. How do real-world studies validate this compound efficacy compared to clinical trial findings?

The THAOS registry (n=661) confirmed this compound's real-world safety and neurological benefit, with 60% slower Neuropathy Impairment Score worsening vs. untreated cohorts. Retrospective analyses of ATTR-CM patients (n=75) demonstrated a 2.2-year median survival extension, aligning with ATTR-ACT outcomes. Researchers address confounding via propensity score matching and time-dependent Cox models .

Q. What methodologies resolve contradictions in subgroup analyses (e.g., NYHA class III vs. I/II)?

Stratified analysis by disease severity often reveals heterogeneity. For NYHA class III, inverse variance meta-analyses with random effects account for variability across studies. Sensitivity analyses excluding high-risk subgroups (e.g., hereditary mutations) and covariate adjustment for baseline NT-proBNP levels improve interpretability .

Q. How are dose-response relationships evaluated in long-term extension studies?

Pooled analyses of ATTR-ACT and its extension (NCT02791230) compared 20 mg vs. 80 mg doses over 51 months. Cox regression showed a 31% mortality risk reduction with 80 mg (HR: 0.69, p<0.001), supporting dose-dependent efficacy. Researchers use mixed-effects models to handle missing data and attrition bias .

Q. What biomarkers are validated for early assessment of this compound response?

Serum TTR stabilization (>90% in ELISA assays) is a pharmacodynamic benchmark. Cardiac biomarkers like NT-proBNP and troponin T show longitudinal reductions (e.g., 35% decline in NT-proBNP at 12 months), while MRI-ECV and global longitudinal strain (GLS) provide structural corroboration .

Propiedades

IUPAC Name |

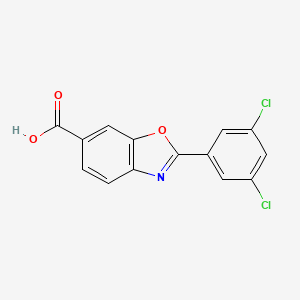

2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEIIPDJKFWEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208185 | |

| Record name | Tafamidis | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50mg/mL | |

| Record name | Tafamidis | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Genetic mutations or natural misfolding of transthyretin destabalizes transthyretin tetramers, leading to their dissociation and aggregation in tissues, and disrupting the normal function of these tissues. Tafamidis binds to transthyretin tetramers at the thyroxin binding sites, stabilizing the tetramer, reducing the availability of monomers for amyloidogenesis. | |

| Record name | Tafamidis | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

594839-88-0 | |

| Record name | Tafamidis | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594839-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tafamidis [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0594839880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tafamidis | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tafamidis | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAFAMIDIS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FG9H9D31J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.